molecular formula C9H9NO5S B14244887 Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate CAS No. 189264-21-9

Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate

Cat. No.: B14244887
CAS No.: 189264-21-9
M. Wt: 243.24 g/mol
InChI Key: KWHMBZNAHIPXIC-UHFFFAOYSA-N
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Description

Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate is an organic compound that features a prop-2-en-1-yl group attached to a 2-nitrobenzene-1-sulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate typically involves the reaction of 2-nitrobenzenesulfonyl chloride with prop-2-en-1-ol. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the nitro group acts as an electron-withdrawing group, making the benzene ring more susceptible to nucleophilic attack. This can lead to the formation of various intermediates and products that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-en-1-yl 2-nitrobenzene-1-sulfonate is unique due to its combination of a prop-2-en-1-yl group and a 2-nitrobenzene-1-sulfonate moiety. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Properties

CAS No.

189264-21-9

Molecular Formula

C9H9NO5S

Molecular Weight

243.24 g/mol

IUPAC Name

prop-2-enyl 2-nitrobenzenesulfonate

InChI

InChI=1S/C9H9NO5S/c1-2-7-15-16(13,14)9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2

InChI Key

KWHMBZNAHIPXIC-UHFFFAOYSA-N

Canonical SMILES

C=CCOS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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